molecular formula C24H16 B1236241 (4aZ,8aZ,12aZ,16aZ)-tetraphenylene

(4aZ,8aZ,12aZ,16aZ)-tetraphenylene

Cat. No. B1236241
M. Wt: 304.4 g/mol
InChI Key: KTQYWNARBMKMCX-LEYBOLSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraphenylene is an ortho-fused polycyclic arene.

Scientific Research Applications

  • Materials Science and Supramolecular Chemistry : Tetraphenylenes have potential applications in materials science and supramolecular chemistry, attributed to their fascinating molecular structure. They are especially interesting for the synthesis of rigid and structurally unique polymers and supramolecules (Jiang et al., 2016), (Ahmad et al., 2021).

  • Asymmetric Catalysis : The structural uniqueness of tetraphenylenes makes them suitable for applications in asymmetric catalysis. Their rigid conformations and directional dispositions of substituents make them potential candidates as organocatalysts or ligands in asymmetric synthesis (Peng et al., 2005), (Huang et al., 2009).

  • Electronic Materials : Tetraphenylenes, particularly those bridged with heteroatoms like oxygen, nitrogen, sulfur, and selenium, show potential as electronic materials. Their photophysical and electrochemical properties suggest applications in this domain (Xiong et al., 2014).

  • Data Storage and Biological Imaging : Certain compounds containing tetraphenylene units exhibit aggregation-induced emission, emitting different colors and high quantum yields of fluorescence in the solid state. This property has potential applications in data storage and biological fluorescence cell imaging (Li et al., 2015).

  • Host-Guest Chemistry : The ability of tetraphenylenes to form highly ordered structures through self-assembly with other molecules opens up applications in host-guest chemistry. This includes the formation of supramolecular polymers and gels with unique properties like reversible assembling-disassembling and tunable emission by acid-base treatments (Bai et al., 2015).

properties

Molecular Formula

C24H16

Molecular Weight

304.4 g/mol

IUPAC Name

(4aZ,8aZ,12aZ,16aZ)-tetraphenylene

InChI

InChI=1S/C24H16/c1-2-10-18-17(9-1)19-11-3-4-13-21(19)23-15-7-8-16-24(23)22-14-6-5-12-20(18)22/h1-16H/b19-17-,20-18-,23-21-,24-22-

InChI Key

KTQYWNARBMKMCX-LEYBOLSUSA-N

Isomeric SMILES

C1=C/C/2=C\3/C(=C/4\C(=C\5/C(=C2/C=C1)/C=CC=C5)\C=CC=C4)/C=CC=C3

Canonical SMILES

C1=CC2=C3C=CC=CC3=C4C=CC=CC4=C5C=CC=CC5=C2C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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